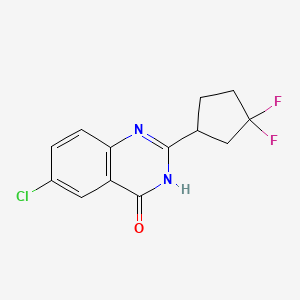![molecular formula C16H13F2N3O3 B7356648 2-[5-(2,2-difluoroethoxy)pyridin-2-yl]-6-methoxy-3H-quinazolin-4-one](/img/structure/B7356648.png)
2-[5-(2,2-difluoroethoxy)pyridin-2-yl]-6-methoxy-3H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-(2,2-difluoroethoxy)pyridin-2-yl]-6-methoxy-3H-quinazolin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly known as DFEQ and is a quinazoline derivative. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential applications have been studied extensively.
作用机制
DFEQ exerts its effects through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. It also inhibits the activity of various enzymes, including topoisomerase II and HDAC. DFEQ has been shown to induce apoptosis, inhibit angiogenesis, and reduce inflammation through its effects on these pathways and enzymes.
Biochemical and Physiological Effects:
DFEQ has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and reduction of inflammation. It also has neuroprotective effects and has been shown to improve cognitive function. DFEQ has been shown to inhibit the activity of various enzymes, including topoisomerase II and HDAC, which may contribute to its effects.
实验室实验的优点和局限性
DFEQ has several advantages for lab experiments, including its high purity and stability. It can also be synthesized using various methods, allowing for optimization of yield and purity. However, DFEQ has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
DFEQ has shown promising results in various fields, and there are several future directions for research. One potential direction is the development of DFEQ analogs with improved solubility and bioavailability. Another direction is the investigation of DFEQ in combination with other drugs or therapies for enhanced efficacy. Additionally, further studies are needed to elucidate the mechanisms of action of DFEQ and its potential applications in other fields.
合成方法
DFEQ can be synthesized using various methods, including the reaction of 2-chloro-5-(2,2-difluoroethoxy)pyridine-3-carboxylic acid with 2-aminophenol in the presence of a coupling agent. Another method involves the reaction of 2-chloro-5-(2,2-difluoroethoxy)pyridine-3-carboxylic acid with 2-aminopyridine in the presence of a catalyst. The synthesis of DFEQ has been optimized to increase yield and purity.
科学研究应用
DFEQ has been studied extensively for its potential applications in various fields, including cancer treatment, neuroprotection, and anti-inflammatory activity. In cancer treatment, DFEQ has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, DFEQ has been shown to protect neurons from oxidative stress and improve cognitive function. In anti-inflammatory activity, DFEQ has been shown to inhibit the production of inflammatory cytokines and reduce inflammation.
属性
IUPAC Name |
2-[5-(2,2-difluoroethoxy)pyridin-2-yl]-6-methoxy-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O3/c1-23-9-2-4-12-11(6-9)16(22)21-15(20-12)13-5-3-10(7-19-13)24-8-14(17)18/h2-7,14H,8H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJIEPOPNFTOSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(NC2=O)C3=NC=C(C=C3)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-amino-1H-imidazo[4,5-b]pyridin-2-yl)-4-fluorophenol](/img/structure/B7356569.png)
![2-[2-[4-[1-(2-chlorophenyl)ethyl]piperazin-1-yl]ethyl]-3H-quinazolin-4-one](/img/structure/B7356573.png)
![2-[4-[(4-oxo-3H-quinazolin-2-yl)methyl]piperazin-1-yl]butanoic acid](/img/structure/B7356580.png)
![6-[(E)-2-[4-fluoro-3-(trifluoromethyl)phenyl]ethenyl]-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7356591.png)
![(2R,3S)-N-ethyl-2-methyl-N-[(4-oxo-3H-quinazolin-2-yl)methyl]morpholine-3-carboxamide;hydrochloride](/img/structure/B7356596.png)
![6-(2,2-Dimethyl-3-phenylmethoxypropanoyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B7356609.png)
![2-[fluoro-[4-(trifluoromethyl)phenyl]methyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7356623.png)

![5-[[(2-tert-butyl-4-methyl-6-oxo-1H-pyrimidine-5-carbonyl)amino]methyl]furan-2-carboxylic acid](/img/structure/B7356637.png)
![methyl 2-[(4-chlorophenyl)-fluoromethyl]-4-oxo-3H-quinazoline-7-carboxylate](/img/structure/B7356641.png)
![2-(1-methylpyrazol-4-yl)oxy-N-[3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B7356659.png)
![3-[methyl-(4-oxo-3H-quinazolin-2-yl)amino]propanoic acid](/img/structure/B7356663.png)
![3-[1-[(2-Phenyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356671.png)
![4-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]pentanoic acid](/img/structure/B7356672.png)